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Zymosan A

Cat. No.: B1151579
CAS No.: 58856-93-2
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Description

Zymosan A is an insoluble polysaccharide preparation derived from the cell wall of Saccharomyces cerevisiae yeast. It is composed primarily of beta-glucan with repeating glucose units connected by β-1,3-glycosidic linkages, along with mannan residues and a small protein component . This reagent is a well-established tool for inducing experimental sterile inflammation and studying innate immune responses. As a fungal product, this compound acts as a potent ligand for specific pattern recognition receptors on immune cells. It activates the immune system primarily through binding to Toll-like receptor 2 (TLR2), often in conjunction with TLR6, and the Dectin-1 receptor (CLEC7A) . This engagement triggers robust intracellular signaling cascades, leading to the activation of transcription factors like NF-κB and the subsequent production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . In macrophages, this compound-induced responses include the induction of proinflammatory cytokines, arachidonate mobilization, protein phosphorylation, and inositol phosphate formation . It is widely used in phagocytosis assays, as it is readily engulfed by phagocytic cells like macrophages, neutrophils, and dendritic cells . Once internalized into phagosomes, which acidify to become phagolysosomes, the particle can be tracked using fluorescent conjugates, making it invaluable for studying cellular uptake and intracellular acidification processes . Researchers utilize this compound to model and investigate the pathogenesis of various inflammatory conditions, including cardiovascular diseases, neuroinflammation, diabetes, arthritis, and sepsis . In neuroinflammation studies, it has been shown to activate microglial cells, leading to the release of reactive oxygen species (ROS) and glutamate, which can contribute to neuronal death . In experimental settings, such as intraperitoneal injection, it can induce systemic inflammatory responses and peritoneal inflammation . This compound is provided as an off-white to light brown powder or lyophilized solid that is insoluble in water but can be uniformly suspended in saline solutions . It is recommended to store this product at cold temperatures, typically between -15°C to -30°C or refrigerated at 2-8°C, and to keep it dry . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

58856-93-2

Origin of Product

United States

Pattern Recognition Receptor Prr Engagement by Zymosan a

Toll-like Receptor (TLR) Interactions

Toll-like receptors are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and initiate signaling pathways leading to the production of proinflammatory cytokines. biorxiv.org Zymosan A is recognized by several TLRs. biorxiv.org

TLR2 Recognition and Signaling

TLR2 is a primary receptor involved in the recognition of this compound. nih.govbiorxiv.orginvivogen.com Studies have shown that TLR2 directly binds to this compound. aai.orgnih.govaai.org This interaction is crucial for initiating TLR2-mediated signaling, which typically involves the activation of NF-κB and the subsequent production of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. nih.govaai.orgaai.org Activation of NF-κB by this compound in TLR2-transfected cells has been observed to be concentration-dependent. aai.org

Cooperation with TLR1 and TLR6

TLR2 often functions as a heterodimer with other TLRs to recognize a broader range of ligands. In the case of this compound, TLR2 cooperates with both TLR1 and TLR6. nih.govinvivogen.cominvivogen.cominvivogen.com Specifically, TLR2 forms heterodimers with TLR6 to recognize this compound. biorxiv.orginvivogen.comnih.gov This cooperation between TLR2 and TLR6 is essential for coordinating macrophage activation in response to this compound. nih.gov Studies using dominant-negative receptors have demonstrated that TLR6 cooperates with TLR2 to recognize yeast cell wall particles like this compound. invivogen.com Both TLR2 and TLR6 are recruited to macrophage phagosomes containing this compound. nih.govnih.gov The cytoplasmic domains of TLR2 can form functional pairs with either TLR6 or TLR1, leading to cytokine induction. nih.gov

Role of CD14 in TLR2 Recognition

CD14, a glycosylphosphatidylinositol (GPI)-linked protein, plays a significant role as a cofactor in facilitating TLR2-mediated inflammatory responses to this compound. rupress.orginvivogen.com The induction of TLR2 signaling by this compound requires the presence of CD14. biorxiv.orginvivogen.com During the recognition of this compound by macrophages and dendritic cells, both TLR2 and CD14 are recruited to phagosomes. rupress.org While Dectin-1 binds to β-glucans, TLR2/CD14 is believed to bind to distinct, yet uncharacterized, components of the yeast cell wall. rupress.org

TLR5 Recognition and Signaling

Recent research has identified TLR5 as a novel receptor for fungal this compound. biorxiv.org While TLR5 is traditionally known as the exclusive receptor for bacterial flagellin, studies have shown that this compound can activate TLR5 signaling in a dose-dependent manner. biorxiv.org HEK reporter cells expressing TLR5 demonstrate activation when treated with this compound, similar to cells expressing TLR2-CD14. biorxiv.org this compound-induced TLR5 activation triggers the production of proinflammatory cytokines such as IL-8 and CXCL1 via the NF-κB-dependent signaling pathway. biorxiv.org Interestingly, this compound activates both TLR5 and TLR2, leading to independent activation of the NF-κB pathway. biorxiv.org

TLR-Independent Signaling Pathways

While TLRs, particularly TLR2, are central to this compound recognition, this compound also triggers signaling pathways independent of TLRs. rupress.orgaai.org Recognition of this compound through receptors other than TLRs mediates responses such as reactive oxygen species (ROS) production and phagocytosis. rupress.org Studies have shown that TLR2-deficient and MyD88-deficient macrophages still produce ROS in response to this compound, indicating the involvement of TLR-independent pathways. rupress.org Furthermore, the mechanism by which this compound inhibits IL-10 signaling has been shown to be independent of TLR2 and phagocytosis, suggesting the involvement of other receptors. aai.org Activation of Syk kinase via Dectin-1, a C-type lectin receptor, represents a significant TLR-independent pathway triggered by this compound. aai.orgnih.gov This pathway can lead to the induction of IL-2 and IL-10 production and is required for optimal cytokine production and oxidative burst in dendritic cells. aai.orgnih.gov

C-type Lectin Receptor (CLR) Interactions

C-type lectin receptors (CLRs) are another crucial family of PRRs involved in the recognition of this compound, primarily through its β-glucan components. jci.orgrupress.orgjneurosci.org The most prominent CLR recognizing this compound is Dectin-1. jci.orgrupress.orginvivogen.cominvivogen.com Dectin-1 is a phagocytic receptor expressed on macrophages and dendritic cells that binds to β-glucans in the yeast cell wall. jci.orginvivogen.cominvivogen.com This interaction is dependent on β-glucans, and soluble β-glucans like laminarin can block this recognition. jci.orgnih.gov Dectin-1 collaborates with TLR2 during the recognition of this compound, enhancing the immune responses triggered by each receptor. biorxiv.orginvivogen.com Dectin-1 ligation results in tyrosine phosphorylation of its ITAM-like signaling motif, leading to the activation of intracellular signals that mediate phagocytosis and stimulate the production of ROS. rupress.org Dectin-1 and TLRs, including TLR2, are recruited to phagosomes containing this compound particles, facilitating inflammatory responses. rupress.orgnih.gov Although they are recruited together, direct physical interactions between Dectin-1 and TLR2 have not been consistently detected, suggesting that their cooperation occurs through parallel activation of downstream signaling pathways. rupress.orgnih.gov Dectin-1 signaling can also occur independently of TLR2, particularly in activating Syk kinase and downstream events like IL-10 production and oxidative burst. aai.orgnih.gov Other CLRs, such as the mannose receptor (CD206), have also been implicated in the recognition of this compound, contributing to processes like phagocytosis and fungipod formation. aai.orgresearchgate.net

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound58856-93-2
TLR130837
TLR27097
TLR47099
TLR57100
TLR67101
CD14939
Dectin-110331
MyD884617
NF-κB23509
TNF-α5955
IL-1β5420
IL-65460
IL-85467
CXCL1636815
IL-105458
IL-125419
ROS784
Syk6595
CD206394635
Laminarin10354
Pam3CSK424877030
LPS392462
Peptidoglycan4371
Flagellin10193379
Mannan (B1593421)14085
Glucan439150
CD11b/CD1890580942

Interactive Data Table Example (Illustrative - requires specific data points from text):

While the text describes concentration-dependent effects and cytokine production, it doesn't provide specific numerical data in a format easily extractable for a generic interactive table without making assumptions or misrepresenting the source data (e.g., specific luciferase units, cytokine concentrations at various zymosan doses). However, based on the descriptions, a conceptual table showing receptor activation and resulting cytokine production could be represented if precise quantitative data were available.

Conceptual Data Table: this compound Activation of TLRs and Cytokine Production

Receptor(s) Activated by this compoundObserved Cytokine ProductionReference
TLR2TNF-α, IL-1β, IL-6, IL-8 nih.govaai.orgaai.org
TLR2 + TLR1 or TLR6Cytokines (general) nih.gov
TLR5IL-8, CXCL1 biorxiv.org
TLR2 + CD14IL-8, CXCL1, CCL2 biorxiv.org
Dectin-1IL-2, IL-10, ROS aai.orgnih.gov
Dectin-1 + TLR2Enhanced TNF-α, IL-12, ROS rupress.orgnih.gov

Note: This table is illustrative and based on described outcomes. Specific quantitative data would be needed for a truly data-driven interactive table.

Dectin-1 Recognition and Signaling

Dectin-1 (also known as CLEC7A) is a C-type lectin receptor that plays a crucial role in the recognition of fungal beta-glucans, a major component of this compound. invivogen.comfrontiersin.orgfrontiersin.orgjci.orgpnas.org Dectin-1 is expressed on myeloid cells, including macrophages and dendritic cells, and its ligation by this compound triggers a range of cellular responses. invivogen.comnih.govaai.org

Upon binding to beta-glucans in this compound, Dectin-1 undergoes phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain in its cytoplasmic tail by Src family kinases. invivogen.comnih.govaai.org This phosphorylation leads to the recruitment and activation of Spleen tyrosine kinase (Syk). frontiersin.orgnih.govnih.govaai.org Syk activation initiates downstream signaling pathways, including those involving MAP kinases and the CARD9-Bcl10-Malt1 complex, which are critical for activating transcription factors like NF-κB and NFAT, and subsequently inducing the production of pro-inflammatory cytokines and chemokines. invivogen.comfrontiersin.orgnih.gov Dectin-1 signaling alone is sufficient to trigger phagocytosis and the production of antimicrobial ROS via a Src-Syk-mediated pathway. nih.govaai.orgcapes.gov.br

Collaboration with TLR2 in Immune Responses

Dectin-1 and Toll-like Receptor 2 (TLR2) are both known to recognize components of this compound and often collaborate to orchestrate robust immune responses. invivogen.comaai.orgnih.govnih.govfrontiersin.orgjci.orgaai.org While Dectin-1 recognizes beta-glucans, TLR2, often in cooperation with TLR6 and CD14, recognizes other components of the yeast cell wall, such as lipoproteins or mannans. invivogen.comaai.orgfrontiersin.orgbiorxiv.org

The collaborative engagement of Dectin-1 and TLR2 by this compound leads to synergistic activation of downstream signaling pathways, resulting in enhanced inflammatory responses. nih.govaai.org This collaboration is particularly important for the robust induction of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-12. frontiersin.orgnih.govresearchgate.net While Dectin-1 signaling alone can activate NF-κB, collaboration with TLR2 signaling significantly enhances NF-κB activation and cytokine production. aai.orgcapes.gov.brresearchgate.netnih.gov Studies have shown that both Dectin-1 and TLR2 are recruited to phagosomes containing this compound, suggesting that their cooperation occurs through the simultaneous recognition of distinct microbial components. nih.gov This collaborative signaling highlights the complexity of innate immune recognition, where the integration of signals from multiple PRRs fine-tunes the resulting immune response. nih.gov

NFAT Activation through Dectin-1 Ligation

Beyond NF-κB activation, Dectin-1 ligation by this compound also directly modulates gene expression through the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). aai.orgcapes.gov.brresearchgate.netnih.gov Dectin-1-triggered NFAT activation in macrophages and dendritic cells plays a role in the induction of early growth response transcription factors (Egr2 and Egr3) and cyclooxygenase-2 (COX-2). aai.orgcapes.gov.brresearchgate.netnih.gov Furthermore, NFAT activation regulates the production of cytokines such as IL-2, IL-10, and IL-12 p70 by this compound-stimulated dendritic cells. aai.orgcapes.gov.brresearchgate.netnih.gov This demonstrates that NFAT activation in myeloid cells is a significant mechanism regulating the innate antimicrobial response. aai.orgcapes.gov.brresearchgate.netnih.gov Dectin-1 signals through the calcineurin/NFAT pathway via Syk activation of PLCγ, which leads to calcineurin activation and subsequent dephosphorylation and nuclear translocation of NFAT. researchgate.net

Complement Receptor 3 (CR3/CD11b/CD18) Interactions

Complement Receptor 3 (CR3), also known as Mac-1 or αMβ2 integrin, is a heterodimeric integrin composed of the CD11b (αM) and CD18 (β2) subunits. aai.orgsinobiological.combiorxiv.org CR3 is expressed on various myeloid cells, including macrophages, monocytes, and neutrophils. aai.orgsinobiological.combiorxiv.org While CR3 is well-known for its role in recognizing complement fragments like iC3b, it also functions as a lectin-like receptor capable of binding directly to certain microbial polysaccharides, including beta-glucans found in this compound. nih.govaai.orgsinobiological.comfrontiersin.orgnih.govnih.gov

CR3-mediated recognition of this compound can occur independently of opsonization, a process known as nonopsonic phagocytosis. nih.govnih.govnih.govasm.orgjci.org The lectin site on CR3, located within the CD11b subunit, is involved in the binding of this compound. aai.orgnih.govnih.gov Studies using monoclonal antibodies targeting specific epitopes on CD11b have shown differential effects on the phagocytosis of this compound, highlighting the involvement of distinct molecular determinants within CR3. nih.govnih.govasm.org CR3-mediated phagocytosis of this compound can trigger intracellular signals, including the production of superoxide (B77818) anions through the activation of NADPH oxidase. nih.govasm.org

Mannose Receptor Involvement

The Mannose Receptor (MR), a C-type lectin receptor, also contributes to the recognition and uptake of this compound. aai.orgfrontiersin.orgnih.govasm.org The MR is known to bind to carbohydrates containing mannose, fucose, and N-acetylglucosamine residues, which are present in the mannan components of this compound. nih.govasm.org

Studies have demonstrated that this compound is internalized by macrophages via the Mannose Receptor. asm.org Competitive inhibition experiments using mannan have shown a reduction in this compound internalization, indicating the involvement of the MR in this process. asm.org However, while the MR mediates the uptake of this compound, phagocytosis through the MR may not always be coupled with the activation of certain microbicidal responses, such as the production of superoxide anions, which are primarily triggered by beta-glucan (B1580549) recognition via receptors like Dectin-1. asm.org This suggests that the specific receptor engaged by this compound can influence the downstream cellular outcomes. nih.govasm.orgasm.org

Other Receptor Engagements: Scavenger Receptors

In addition to Dectin-1, CR3, and the Mannose Receptor, scavenger receptors have also been implicated in the recognition and uptake of this compound. nih.govfrontiersin.org Scavenger receptors are a diverse group of PRRs that bind to a broad range of ligands, including modified lipoproteins, polyanions, and microbial components. nih.govunl.edufrontiersin.org

Specific scavenger receptors, such as Scavenger Receptor with C-type Lectin domain (SR-CL), have been shown to bind this compound. nih.govunl.edu This binding can be mediated by the collagenous domain of the receptor and inhibited by polyanionic ligands characteristic of scavenger receptors. nih.gov Studies using macrophages have indicated that scavenger receptors contribute to the uptake of this compound, although the relative contribution compared to other receptors like Dectin-1 can vary depending on the cellular context and activation state. nih.gov The engagement of scavenger receptors by this compound may contribute to its clearance and the modulation of immune responses. nih.govunl.edu

Cellular and Molecular Immunological Responses to Zymosan a

Antigen-Presenting Cell (APC) Activation and Modulation

Zymosan A plays a significant role in activating and shaping the responses of professional APCs, namely macrophages and dendritic cells. This activation is critical for the initiation of both innate and adaptive immunity.

Macrophages

Macrophages are pivotal players in the initial response to this compound. Recognition of this compound by macrophage receptors triggers a spectrum of functional changes, from pro-inflammatory activation to enhanced phagocytic capabilities. This compound induces inflammatory signals in macrophages through Toll-like receptors TLR2 and TLR6. nih.gov

This compound is a potent inducer of the M1 macrophage phenotype, characterized by the production of pro-inflammatory cytokines and a heightened capacity to kill pathogens. Upon recognition of this compound, macrophages upregulate the expression of genes associated with M1 polarization, such as those encoding for Tumor Necrosis Factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). researchgate.net This activation is largely mediated through the Dectin-1 receptor, which recognizes the β-glucan component of this compound, and Toll-like receptor 2 (TLR2). nih.govnih.gov The synergistic signaling from these receptors leads to the activation of transcription factors like NF-κB, which drives the expression of pro-inflammatory genes. nih.gov

Studies have shown that this compound can repolarize IL-4-induced M2 macrophages towards an M1 phenotype, highlighting its strong pro-inflammatory potential. mdpi.com This shift is accompanied by the production of cytokines like TNF-α and IL-6. mdpi.com Furthermore, this compound stimulation promotes trained immunity in macrophages, leading to an enhanced response to subsequent stimuli, a phenotype associated with epigenetic reprogramming. mdpi.com

Key Research Findings: this compound and M1 Macrophage Activation

FindingKey Molecules/Pathways InvolvedObserved EffectSource
Induction of M1 PhenotypeDectin-1, TLR2, NF-κBUpregulation of TNF-α and iNOS expression. nih.govresearchgate.netnih.govnih.gov
Repolarization of M2 to M1-Increased production of TNF-α and IL-6. mdpi.com
Induction of Trained ImmunityEpigenetic reprogrammingEnhanced responsiveness to secondary stimuli. mdpi.com

While predominantly known for its pro-inflammatory effects, this compound can also induce regulatory responses in macrophages, notably the production of Transforming Growth Factor-beta (TGF-β). Research in nonobese diabetic (NOD) mice has demonstrated that this compound treatment leads to the production of biologically active TGF-β from macrophages infiltrating the pancreas. nih.gov This induction was associated with the expansion of TGF-β-producing macrophages. nih.gov The signaling pathway for this effect involves TLR2, as well as the ERK and p38 MAPK pathways. nih.gov This finding suggests a more complex role for this compound in macrophage polarization, where it can simultaneously promote pro-inflammatory and regulatory functions depending on the context.

Research Findings: this compound and Regulatory Macrophage Induction

FindingKey Molecules/Pathways InvolvedObserved EffectSource
Induction of TGF-βTLR2, ERK, p38 MAPKProduction of biologically active TGF-β by macrophages. nih.gov

This compound is widely used as a model particle to study phagocytosis, the process by which cells engulf large particles. Macrophages readily phagocytose this compound particles, a process initiated by the binding of this compound to phagocytic receptors on the macrophage surface. nih.gov This interaction triggers the internalization of the particle. nih.gov

Several studies have highlighted the robust phagocytic response of macrophages to this compound. For instance, the RAW 264.7 macrophage cell line is frequently used to study this process, as these cells possess the Dectin-1 receptor that recognizes β-(1,3)-glucans in this compound. acs.org The size of the this compound particles, typically between 1-3 μm, is readily taken up by macrophages through this receptor. acs.org

The efficiency of this compound phagocytosis can be modulated by various factors. For example, lipopolysaccharide (LPS) has been shown to enhance the phagocytosis of this compound by RAW 264.7 macrophages in a dose-dependent manner. nih.gov Interestingly, this enhancement appears to be independent of opsonins and the mannose receptor. nih.gov On the other hand, certain components like laminarin can inhibit this compound phagocytosis in naive macrophages. nih.gov Furthermore, apolipoproteins from HDL (apoHDL), but not intact HDL, have been found to significantly increase the phagocytosis of this compound by mouse peritoneal macrophages, suggesting a role for lipid components in modulating this process. researchgate.net

Key Research Findings: this compound and Phagocytosis Enhancement

FindingCell TypeModulating FactorObserved EffectSource
Robust PhagocytosisRAW 264.7 macrophages-Efficient internalization of this compound particles. acs.org
Enhanced PhagocytosisRAW 264.7 macrophagesLipopolysaccharide (LPS)Dose-dependent increase in this compound uptake. nih.gov
Inhibited PhagocytosisNaive macrophagesLaminarinDecreased uptake of this compound. nih.gov
Enhanced PhagocytosisMouse peritoneal macrophagesApoHDLSignificant increase in this compound phagocytosis. researchgate.net

Dendritic Cells (DCs)

Dendritic cells are the most potent APCs, specialized in initiating adaptive immune responses. This compound is a powerful stimulus for DC activation and maturation, processes that are essential for effective antigen presentation to T cells.

This compound induces the maturation of dendritic cells, a critical step for their function as effective antigen-presenting cells. nih.gov This maturation process is characterized by several key changes, including the upregulation of co-stimulatory molecules like CD40, CD80, and CD86, and an increase in the expression of Major Histocompatibility Complex (MHC) class I and class II molecules. nih.gov Mature DCs also secrete a variety of inflammatory cytokines and chemokines. nih.gov

Upon stimulation with this compound, DCs enhance their capacity to take up antigens, although this ability is transiently increased before being downregulated after 20-40 hours. nih.gov this compound-matured DCs are highly efficient at processing and presenting antigens to T cells. They have developed specialized phagocytic pathways that are geared towards antigen processing and presentation on MHC molecules, rather than simple destruction of the antigen. nih.gov Even in an immature state, DCs are capable of processing and presenting antigens. doi.org However, maturation significantly enhances their antigen presentation capacity. doi.org

The interaction of this compound with PRRs on DCs, such as Dectin-1 and TLR2, triggers signaling cascades that lead to these maturational changes. wikipedia.org This ensures that the adaptive immune system is effectively alerted to the presence of a fungal-like stimulus, leading to the priming of naive T cells and the generation of an appropriate immune response. h1.co

Key Research Findings: this compound and Dendritic Cell Maturation

FindingKey Molecular ChangesFunctional ConsequenceSource
Induction of DC MaturationUpregulation of CD40, CD80, CD86, MHC class I & IIEnhanced T cell stimulatory capacity. nih.gov
Enhanced Antigen Uptake-Transiently increased capacity to internalize antigens. nih.gov
Efficient Antigen PresentationSpecialized phagocytic pathwaysEffective processing and presentation of antigens on MHC molecules. nih.govdoi.org
Regulatory DC Induction (IL-10 and low IL-6/IL-12p70 production)

This compound has been identified as a potent inducer of regulatory dendritic cells (DCs), a subset of DCs crucial for maintaining immunological tolerance. nih.govnih.gov These specialized DCs are characterized by their distinct cytokine secretion profile: they produce abundant levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) while secreting little to no pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-12p70 (IL-12p70). nih.govnih.gov This unique cytokine milieu fosters an environment that suppresses excessive immune responses.

The induction of these IL-10-producing regulatory DCs by this compound is a key mechanism in its ability to modulate immune responses and promote tolerance. nih.gov Studies have shown that this effect is dependent on the activation of Toll-like receptor 2 (TLR2) and Dectin-1 signaling pathways. nih.govnih.gov The engagement of these receptors by this compound leads to the activation of the ERK MAPK signaling cascade, which in turn promotes the production of IL-10. nih.govnih.gov The resulting regulatory DCs are poor stimulators of antigen-specific CD4+ T cells, partly due to the high levels of IL-10 and the lack of IL-6. nih.govnih.gov

Table 1: Cytokine Profile of Dendritic Cells Induced by this compound

Cytokine Production Level Immunological Effect
Interleukin-10 (IL-10) Abundant Anti-inflammatory, immunosuppressive
Interleukin-6 (IL-6) Low to none Pro-inflammatory
Interleukin-12p70 (IL-12p70) Low to none Pro-inflammatory, Th1 differentiation

Monocytes and Leukocytes

This compound elicits significant responses from monocytes and other leukocytes, playing a crucial role in the initiation of the innate immune response. jci.orgnih.gov Monocytes, and their differentiated counterparts, macrophages, are key phagocytes that recognize and engulf this compound particles. jci.org This interaction is mediated, in part, by the secretion of complement components by macrophages themselves, which opsonize the this compound particles, facilitating their recognition and uptake via complement receptors. jci.org

Upon interaction with this compound, monocytes and macrophages can trigger a respiratory burst, a critical event in the killing of pathogens. jci.org Interestingly, while unopsonized this compound is a poor trigger for this activity in isolated neutrophils or macrophages, co-cultivation of these cells in a serum-free medium leads to a robust superoxide (B77818) anion secretion upon this compound challenge. jci.org This suggests a collaborative role between different leukocyte populations in response to this fungal particle.

Furthermore, the interaction of this compound with leukocytes can lead to the release of chemiluminescent signals, indicating cellular activation. nih.gov This response is observed not only in monocytes and macrophages but also in polymorphonuclear leukocytes (PMNs), including neutrophils. nih.gov The activation of these leukocytes is a critical first step in orchestrating the broader inflammatory response, including the recruitment of other immune cells to the site of stimulation. The response of human blood leukocytes to this compound can be significantly enhanced when the particles are opsonized with various polyelectrolytes. nih.gov

Neutrophils

This compound is a potent activator of neutrophils, the most abundant type of white blood cell and a critical component of the innate immune system. oup.comoup.com The interaction between neutrophils and this compound particles triggers a cascade of cellular responses aimed at eliminating the perceived fungal threat. oup.com This interaction is significantly influenced by opsonization, the process by which a pathogen is marked for ingestion and destruction by a phagocyte. This compound particles coated with complement component C3, Immunoglobulin G (IgG), or both, are readily recognized and bound by neutrophils. oup.com

Upon binding, neutrophils are stimulated to perform several key functions. They will ingest the this compound particles through phagocytosis. oup.com This process is accompanied by a respiratory burst, the rapid release of reactive oxygen species (ROS), which is a crucial mechanism for killing pathogens. oup.comnih.gov Additionally, neutrophils release lysosomal enzymes, which are stored in their granules and aid in the degradation of phagocytosed material. oup.com

The activation of neutrophils by this compound can also lead to the production and release of cytokines, such as Interleukin-8 (IL-8), a potent chemoattractant for other neutrophils. oup.com This cytokine release serves to amplify the inflammatory response by recruiting more immune cells to the site of stimulation. The signaling pathways involved in these neutrophil responses to this compound are complex and involve receptors such as the CD11b/CD18 integrin. oup.com

Neutrophil Infiltration and Granulocytosis

A hallmark of the inflammatory response to this compound is the robust infiltration of neutrophils to the site of administration and the subsequent development of granulocytosis, an increased number of granulocytes (including neutrophils) in the blood. mdpi.combiorxiv.orgnih.gov For instance, intraperitoneal injection of this compound in animal models leads to a massive and rapid accumulation of neutrophils in the peritoneal cavity. nih.gov This recruitment of neutrophils is a critical component of the acute innate immune reaction. nih.gov

The influx of neutrophils is followed by a systemic response characterized by granulocytosis. mdpi.combiorxiv.org Studies in large animal models have demonstrated that intravenous infusion of this compound can cause a transient granulopenia (a decrease in granulocytes) followed by a significant and prolonged granulocytosis. mdpi.combiorxiv.org This results in a markedly increased neutrophil-to-lymphocyte ratio (NLR), a clinical marker of inflammation. mdpi.com

The mechanisms driving neutrophil infiltration and granulocytosis in response to this compound are multifactorial. They involve the local production of chemokines that attract neutrophils and the systemic release of cytokines that stimulate the bone marrow to produce and release more neutrophils into the circulation. This robust mobilization of neutrophils underscores their central role in the acute inflammatory response initiated by this compound.

Modulation of Neutrophil Apoptosis and Lifespan

The lifespan of neutrophils is tightly regulated by apoptosis, or programmed cell death, which is essential for the resolution of inflammation. nih.govnih.govbohrium.com Inflammatory mediators can significantly influence this process, either by delaying apoptosis to prolong the functional life of neutrophils at a site of infection or by accelerating it to promote the resolution of the inflammatory response. nih.govnih.govbohrium.com

While direct studies on the specific effects of this compound on neutrophil apoptosis are complex, the inflammatory microenvironment induced by this compound contains numerous factors known to modulate neutrophil survival. Pro-inflammatory mediators, many of which are released in response to this compound, can inhibit neutrophil apoptosis, thereby extending their lifespan and enhancing their effector functions. bohrium.com

Neuroregenerative Neutrophils

Recent research has unveiled a fascinating and previously unrecognized role for a specific subpopulation of neutrophils induced by this compound in promoting neural repair. frontiersin.orgnih.govnih.govnih.gov These are not the conventional, pro-inflammatory neutrophils but rather a distinct subset with neuroprotective and neuroregenerative properties. frontiersin.orgnih.govnih.gov

This unique neutrophil subpopulation is characterized by markers of immaturity and alternative activation. frontiersin.orgnih.gov For example, in murine models, intraperitoneal administration of this compound leads to the accumulation of immature Ly6Glow neutrophils in the peritoneal cavity after three days. frontiersin.orgnih.govnih.gov These neutrophils express markers associated with M2-like macrophages, which are known for their roles in tissue repair. frontiersin.orgnih.gov

Functionally, these this compound-induced neuroregenerative neutrophils have been shown to enhance neuronal survival and promote axon regeneration both in vitro and in vivo in models of optic nerve and spinal cord injury. frontiersin.orgnih.govnih.govnih.gov Their beneficial effects are mediated, at least in part, by the secretion of a panel of growth factors, including Insulin-like growth factor-1 (IGF-1) and Nerve growth factor (NGF). nih.govnih.gov In contrast, the neutrophils that infiltrate rapidly within hours of this compound injection display conventional mature features and lack these neuroregenerative capabilities. frontiersin.orgnih.gov

Table 2: Comparison of Neutrophil Subpopulations Induced by this compound

Feature Early-Infiltrating Neutrophils (4 hours) Neuroregenerative Neutrophils (3 days)
Phenotype Mature, Ly6Ghi Immature, Ly6Glow
Activation State Conventional Alternatively activated
Function Pro-inflammatory Neuroprotective, neuroregenerative
Key Secreted Factors Pro-inflammatory cytokines IGF-1, NGF

Natural Killer (NK) Cells

This compound has been shown to influence the activity of Natural Killer (NK) cells, which are cytotoxic lymphocytes of the innate immune system critical for host defense against viral infections and tumors. nih.govresearchgate.netmdpi.commdpi.com In vivo treatment with this compound can lead to the activation of NK cells and modulate the expression of key surface markers. nih.govresearchgate.netmdpi.com

Studies in mice have demonstrated that short-term this compound treatment can induce macrophages to upregulate the production of Interleukin-15 (IL-15). nih.govmdpi.com IL-15 is a cytokine crucial for the development, survival, and activation of NK cells. Concurrently, this compound treatment increases the expression of the IL-15 receptor alpha (IL-15Rα) on the surface of NK cells, making them more responsive to this activating cytokine. nih.govmdpi.com

Furthermore, long-term exposure to this compound can induce NK cells to express higher levels of Killer cell lectin-like receptor G1 (KLRG1), a marker associated with innate memory-like NK cells. nih.govresearchgate.net This suggests that this compound may not only activate NK cells for an immediate response but also contribute to the generation of a more long-lived and potent NK cell population. These findings indicate that this compound can act as an effective adjuvant to promote innate immune responses involving NK cells. nih.gov

KLRG1 Expression

Killer cell lectin-like receptor G1 (KLRG1) is an inhibitory receptor expressed on subsets of natural killer (NK) cells and T cells, often associated with cellular senescence and a memory-like phenotype. Research has demonstrated that this compound can modulate the expression of KLRG1 on immune cells, particularly NK cells.

In a study investigating the in vivo effects of this compound on innate immune memory in mice, long-term treatment (7 days) was found to significantly induce the expression of KLRG1 on NK cells. nih.govresearchgate.net This upregulation of KLRG1 is indicative of a shift towards an innate memory-like phenotype for these NK cells. nih.gov Short-term treatment (16 hours), however, did not produce a significant increase in KLRG1 expression. nih.gov This suggests that the induction of a memory-like state in NK cells by this compound is a time-dependent process. The table below summarizes the findings on KLRG1 expression on splenic NK cells following in vivo this compound administration in mice. researchgate.net

Treatment GroupCell TypeTime PointChange in KLRG1 Expression (% of NK cells)
ControlSplenic NK Cells7 days~20%
This compoundSplenic NK Cells7 days~40% (Significant Increase)

Cytokine and Chemokine Production

The interaction of this compound with immune cells instigates the production and secretion of a wide array of cytokines and chemokines. These soluble mediators are critical for orchestrating the inflammatory response, recruiting other immune cells to the site of stimulation, and shaping the subsequent adaptive immune response.

This compound is a robust inducer of pro-inflammatory cytokine production from various innate immune cells, including macrophages, dendritic cells, and monocytes. nih.govnih.gov This response is primarily mediated through the recognition of this compound by Toll-like receptor 2 (TLR2) and Dectin-1. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): Macrophages stimulated with this compound release significant amounts of TNF-α. nih.govnih.gov This cytokine is a key mediator of acute inflammation.

Interleukin-6 (IL-6): this compound stimulation leads to the production of IL-6 by multiple cell types. For instance, human corneal fibroblasts have been shown to release IL-6 in a concentration-dependent manner upon exposure to this compound. arvojournals.org

Interleukin-1β (IL-1β): The production of IL-1β is another hallmark of this compound-induced inflammation, contributing to the febrile response and the activation of other immune cells. nih.gov

Interleukin-12 (IL-12): this compound can also stimulate the secretion of IL-12, a cytokine crucial for the differentiation of T helper 1 (Th1) cells and the activation of cell-mediated immunity. However, in some contexts, such as in dendritic cells infected with Paracoccidioides brasiliensis, the addition of this compound did not further increase IL-12p70 production.

The following table presents data on the concentration-dependent release of IL-6 from human corneal fibroblasts stimulated with this compound for 24 hours. arvojournals.org

This compound Concentration (µg/mL)IL-6 Release (pg/mL)
0~50
10~200
30~400
100~700

In addition to its pro-inflammatory effects, this compound also induces the production of anti-inflammatory and regulatory cytokines, which play a crucial role in modulating and resolving the inflammatory response, thereby preventing excessive tissue damage.

Interleukin-10 (IL-10): this compound is a potent inducer of IL-10 production in dendritic cells and macrophages. nih.govnih.gov In human monocyte-derived dendritic cells, the induction of IL-10 by this compound is dependent on the activation of the transcription factor CREB. nih.gov Studies with murine bone marrow-derived dendritic cells have shown that IL-10 induction is selective for certain TLR ligands, including this compound. nih.gov

Transforming Growth Factor-beta (TGF-β): The production of TGF-β, another key regulatory cytokine, can also be stimulated by this compound. TGF-β is involved in tissue repair and the differentiation of regulatory T cells.

The induction of these regulatory cytokines highlights the complex and balanced immune response elicited by this compound, which involves both inflammatory and counter-regulatory mechanisms.

Chemokines are a family of small cytokines that direct the migration of immune cells. This compound stimulation leads to the production of several chemokines, facilitating the recruitment of neutrophils, monocytes, and other leukocytes to the site of inflammation.

CCL2 (MCP-1): In a porcine model, intravenous infusion of this compound resulted in a massive increase in the transcription of CCL2 in the blood, peaking between 90 and 270 minutes. nih.gov

CXCL10 (IP-10): Similar to CCL2, this compound infusion in pigs also led to a significant expression of CXCL10. nih.gov

IL-8 (CXCL8): Human corneal fibroblasts have been shown to release IL-8 in a concentration-dependent manner following stimulation with this compound. arvojournals.org IL-8 is a potent chemoattractant for neutrophils.

The table below illustrates the concentration-dependent release of IL-8 from human corneal fibroblasts stimulated with this compound for 24 hours. arvojournals.org

This compound Concentration (µg/mL)IL-8 Release (pg/mL)
0~100
10~500
30~1200
100~2500

Intracellular Signaling Pathways

The recognition of this compound by cell surface receptors initiates a series of intracellular signaling events that culminate in the cellular responses described above. A central player in this signaling network is the transcription factor NF-κB.

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. The activation of NF-κB is a critical step in the cellular response to this compound. nih.govnih.govresearchgate.net

The signaling cascade leading to NF-κB activation by this compound is initiated by its recognition by TLR2, often in a heterodimer with TLR6, and the C-type lectin receptor Dectin-1. nih.govnih.govnih.gov This recognition event triggers the recruitment of adaptor proteins, such as MyD88, to the intracellular domains of the receptors. nih.gov This leads to the activation of a downstream kinase cascade, ultimately resulting in the phosphorylation and subsequent degradation of the inhibitory IκBα protein. arvojournals.org The degradation of IκBα unmasks the nuclear localization signal of the NF-κB p65 subunit, allowing it to translocate from the cytoplasm to the nucleus. researchgate.net Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of numerous pro-inflammatory mediators, including TNF-α, IL-6, and IL-8. arvojournals.orgnih.gov

Studies have shown that this compound significantly induces the nuclear translocation of the p65 subunit of NF-κB in various cell types, including adipose-derived mesenchymal stromal cells. researchgate.net Inhibition of the NF-κB pathway has been demonstrated to attenuate the this compound-induced release of IL-6 and IL-8, confirming the crucial role of this signaling pathway in the inflammatory response to this compound. arvojournals.org

MAP Kinase Pathways (e.g., ERK, p38, JNK)

The mitogen-activated protein kinase (MAPK) pathways are central to transducing extracellular signals into cellular responses, including inflammation, proliferation, and apoptosis. nih.gov this compound is a well-established activator of all three major MAPK subfamilies: extracellular signal-regulated kinases (ERKs), p38 MAPKs, and c-Jun N-terminal kinases (JNKs). nih.govresearchgate.net

Activation of these cascades by this compound is primarily initiated through PRRs like Dectin-1 and Toll-like receptors (TLRs). Downstream of receptor engagement, a series of phosphorylation events activates a three-tiered kinase module: a MAPKKK, a MAPKK, and the MAPK itself. nih.gov In human macrophages, this compound-induced calcium signaling, downstream of Dectin-1 and Syk kinase, leads to the activation of the ERK-MAPK pathway. nih.gov

ERK Pathway : Generally associated with cell proliferation and differentiation, the ERK pathway's activation by this compound contributes to the production of inflammatory cytokines. nih.govnih.gov The cascade typically involves Raf kinases (MAPKKK) and MEK1/2 (MAPKK) leading to ERK1/2 phosphorylation. researchgate.net

p38 Pathway : The p38 pathway is strongly activated by inflammatory cytokines and environmental stresses. nih.govnih.gov Its activation by this compound is crucial for the expression of pro-inflammatory mediators. The upstream kinases include MKK3 and MKK6. nih.gov

JNK Pathway : The JNK pathway is activated by similar stressors to the p38 pathway and is involved in apoptosis and inflammation. nih.govmdpi.com this compound-induced JNK activation contributes to the regulation of transcription factors such as c-Jun, influencing the inflammatory response. nih.gov

The coordinated activation of these pathways is essential for orchestrating the full spectrum of the innate immune response to fungal components.

MAPK Pathway Key Upstream Activators (Zymosan-induced) Primary Functions in Immune Response
ERK Dectin-1, Syk, Calcium, MEK1/2 nih.govresearchgate.netCytokine production, cell proliferation
p38 MKK3, MKK6, ASK1, TAK1 nih.govProduction of inflammatory mediators, apoptosis
JNK MKK4, MKK7, ASK1, TAK1 researchgate.netInflammation, apoptosis, cytokine production

NFAT Activation

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a critical role in the immune response. In an unstimulated cell, NFAT is phosphorylated and resides in the cytoplasm. youtube.com Its activation is dependent on calcium signaling. Following stimulation that increases intracellular calcium, calcium ions bind to the protein calmodulin. youtube.com This complex then activates calcineurin, a phosphatase that dephosphorylates NFAT. youtube.com Dephosphorylated NFAT can then translocate to the nucleus to regulate gene expression. youtube.com

Research has demonstrated a role for NFAT in mediating this compound-induced gene expression in dendritic cells and human macrophages. nih.gov This activation occurs downstream of the calcium-dependent pathway initiated by this compound. However, studies in human macrophages have shown that inhibition of calcineurin or NFAT results in only a modest decrease in the production of the anti-inflammatory cytokine IL-10, suggesting that other calcium-mediated pathways also play a significant role in the response to this compound. nih.gov

Syk Kinase Activation

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is essential for signaling downstream of various immunoreceptors, including the Dectin-1 receptor which recognizes β-glucans in this compound. researchgate.netnih.gov The engagement of Dectin-1 by this compound leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's cytoplasmic tail. researchgate.net

Syk contains two SH2 domains that bind to these phosphorylated ITAMs, leading to the activation of Syk's kinase domain. nih.gov Activated Syk is a crucial node in the signaling cascade, initiating multiple downstream events. nih.govresearchgate.net It is required for the activation of pathways leading to phagocytosis, the production of reactive oxygen species (ROS), and the synthesis of various cytokines. nih.govresearchgate.net For instance, the activation of the ERK-MAPK pathway and subsequent IL-10 production by this compound in human macrophages is dependent on Syk activation. nih.gov

Src Kinase Activation

Src family kinases (SFKs) are non-receptor tyrosine kinases that often act as the initial activators of ITAM-based signaling. In the context of this compound recognition, SFKs are involved in the phosphorylation of ITAMs associated with receptors like Dectin-1, which creates the docking sites for Syk. nih.gov

Studies in human monocytes have shown that upon stimulation with this compound, the SFK member Lyn (p53-56lyn) becomes associated with the cytoskeleton. oup.com This suggests that Lyn may provide a molecular link between the this compound receptors and the cytoskeletal reorganization required for processes like phagocytosis. oup.com Furthermore, Src kinase activity is required for the recruitment and activation of Syk, placing it upstream in the signaling cascade that leads to phagocytosis and inflammatory responses. researchgate.net

Caspase Recruitment Domain 9 (CARD9) Signaling

Caspase Recruitment Domain 9 (CARD9) is a key signaling adaptor protein expressed in myeloid cells that is critical for antifungal immunity. mdpi.comfrontiersin.org It functions as a central hub for signals originating from C-type lectin receptors (CLRs), including Dectin-1, upon recognition of this compound. researchgate.netmdpi.com

Following Dectin-1 ligation and subsequent Syk activation, CARD9 is recruited and activated. mdpi.com Activated CARD9 then assembles with B-cell lymphoma 10 (BCL10) and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) to form the CBM signalosome. researchgate.netmdpi.comfrontiersin.org The formation of this complex is essential for activating downstream transcription factors, most notably NF-κB, as well as MAPK pathways. researchgate.netmdpi.com This leads to the robust production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are vital for controlling fungal infections. researchgate.netfrontiersin.org Therefore, the Syk-CARD9-BCL10-MALT1 axis represents a critical, non-TLR signaling pathway for innate anti-fungal immunity. researchgate.net

Component Role in this compound Signaling
Dectin-1 Recognizes β-glucan component of this compound.
Syk Recruited to phosphorylated Dectin-1; activates downstream signaling. mdpi.com
CARD9 Central adaptor protein; recruits BCL10 and MALT1. researchgate.netmdpi.com
BCL10 Component of the CBM signalosome. frontiersin.org
MALT1 Component of the CBM signalosome; possesses protease activity. frontiersin.orgnih.gov
NF-κB / MAPKs Transcription factors activated downstream, leading to cytokine gene expression. mdpi.com

cAMP/PKA Pathway Modulation

In addition to pro-inflammatory signaling, this compound also activates pathways that can dampen the immune response. One such pathway involves the second messenger cyclic AMP (cAMP) and its primary effector, Protein Kinase A (PKA). nih.govelsevierpure.com Research has revealed that this compound can increase intracellular cAMP levels in macrophages. nih.govnih.gov

This increase is mediated by a specific isoform of adenylyl cyclase, AC7, and is dependent on heterotrimeric G proteins, particularly G12/13. nih.govelsevierpure.com The subsequent activation of PKA serves as a negative feedback mechanism, dampening the inflammatory response. nih.gov For instance, macrophages deficient in AC7 exhibit a much stronger TNF-α production in response to this compound compared to wild-type cells. nih.govnih.gov This suggests that pathogens may exploit this pathway to suppress host immune functions, favoring their own survival. nih.govelsevierpure.com This mechanism also helps explain why this compound can sometimes appear to be a weaker TLR2 stimulus compared to other ligands. nih.gov

HIF1α and mTOR Activation

Recent studies have highlighted that the interaction of immune cells with microbial products like this compound induces profound metabolic changes that are linked to immunological function, a concept known as "trained immunity." This process involves the activation of the mammalian target of rapamycin (B549165) (mTOR) and hypoxia-inducible factor-1α (HIF-1α). nih.gov

Recognition of β-glucan from this compound by Dectin-1 on monocytes triggers a signaling cascade through the kinase Akt, which in turn activates mTOR. nih.gov The activation of the mTOR pathway is crucial for a metabolic shift in the cell from oxidative phosphorylation towards aerobic glycolysis (the Warburg effect). nih.gov This metabolic reprogramming is mediated by the transcription factor HIF-1α, which is stabilized and activated downstream of mTOR. nih.gov This metabolic shift is not just an ephemeral response; it is sustained by epigenetic reprogramming and is considered the metabolic basis for the long-term enhanced antimicrobial responses seen in trained immunity. nih.gov Blocking the Akt, mTOR, or HIF-1α pathways prevents the induction of trained immunity by β-glucan. nih.gov

Compound and Protein List

NameClass/Function
This compoundYeast cell wall component (Glucan/Mannan)
ERKMitogen-Activated Protein Kinase
p38Mitogen-Activated Protein Kinase
JNKMitogen-Activated Protein Kinase
NFATTranscription Factor
SykSpleen Tyrosine Kinase
SrcProto-Oncogene Tyrosine-Protein Kinase
LynSrc-family Tyrosine Kinase
CARD9Caspase Recruitment Domain-containing protein 9
cAMPCyclic Adenosine Monophosphate (Second Messenger)
PKAProtein Kinase A
HIF1αHypoxia-Inducible Factor 1-alpha
mTORMammalian Target of Rapamycin
Dectin-1C-type Lectin Receptor
TLR2Toll-Like Receptor 2
CalmodulinCalcium-binding Protein
CalcineurinProtein Phosphatase
IL-10Interleukin-10 (Cytokine)
ITAMImmunoreceptor Tyrosine-based Activation Motif
BCL10B-cell lymphoma 10
MALT1Mucosa-associated lymphoid tissue lymphoma translocation protein 1
NF-κBNuclear factor kappa-light-chain-enhancer of activated B cells
AC7Adenylyl Cyclase Type VII
TNF-αTumor Necrosis Factor-alpha (Cytokine)
AktProtein Kinase B
IL-6Interleukin-6 (Cytokine)
IL-1βInterleukin-1 beta (Cytokine)

Adaptive Immune Responses

This compound, a component derived from the cell wall of the yeast Saccharomyces cerevisiae, elicits a range of adaptive immune responses. These responses are critical for the development of long-term, specific immunity and involve the modulation of both T-cell and B-cell functions.

T-Cell Modulation (e.g., Th1, Th2, Treg)

This compound has been shown to significantly influence the differentiation and function of T-helper (Th) cell subsets, including Th1, Th2, and regulatory T cells (Tregs). Research indicates that this compound can promote Treg responses against specific antigens. researchgate.net This is characterized by the expression of Foxp3 and the production of anti-inflammatory cytokines such as IL-10 and TGF-β1, alongside the pro-inflammatory cytokine IL-17, by antigen-specific T cells. researchgate.net In some experimental models, this compound treatment has been observed to suppress Th1 and Th17-mediated responses. researchgate.netresearchgate.net This suppression is associated with the inhibition of STAT4 phosphorylation, a key step in Th1 lineage commitment, and the induction of STAT6 phosphorylation, which is required for Th2 differentiation. researchgate.net This suggests that this compound can shift the T-cell response towards a Th2 phenotype. researchgate.net The induction of Treg cells by this compound appears to be dependent on Toll-like receptor 2 (TLR2) signaling. researchgate.net

T-Cell SubsetEffect of this compoundKey Molecules/Pathways Involved
Th1 SuppressionInhibition of STAT4 phosphorylation
Th2 Induction/PromotionInduction of STAT6 phosphorylation
Treg Promotion/InductionFoxp3, IL-10, TGF-β1, TLR2
Th17 Suppression-

B-Cell and Humoral Immunity (Antibody Production)

This compound can function as a potent adjuvant, enhancing humoral immune responses to co-administered soluble protein antigens. nih.gov This adjuvant effect leads to significantly higher levels of specific antibodies. nih.govnih.gov The underlying mechanism is believed to involve the activation of innate immune receptors on antigen-presenting cells (APCs). nih.gov Upon recognition of this compound, APCs are stimulated to mature and present antigens more effectively to T-helper cells. nih.gov These activated T-helper cells, in turn, provide the necessary signals for B-cell proliferation, differentiation into plasma cells, and subsequent antibody production. basicmedicalkey.comimmunostep.com Studies have shown that co-administration of this compound with a DNA vaccine can enhance both humoral and cell-mediated immunity, suggesting its broad utility in augmenting adaptive immune responses. nih.gov

Complement System Activation

This compound is widely recognized as a potent activator of the complement system, a critical component of the innate immune system. Its primary mode of action is through the alternative pathway. nih.govasm.org

Alternative Pathway Activation

The surface of this compound provides a protected microenvironment for the assembly and stabilization of the C3 convertase of the alternative pathway (C3bBb). nih.gov This protection from endogenous regulatory proteins allows for the rapid and amplified cleavage of C3, a central event in complement activation. nih.gov The polysaccharide composition of this compound, particularly its glucan and mannan (B1593421) residues, is crucial for this activation process. nih.govasm.org This robust activation of the alternative pathway leads to the generation of various complement effector molecules. creative-biolabs.com

C3b Opsonization and Phagocytosis Enhancement

A key consequence of alternative pathway activation by this compound is the covalent deposition of large numbers of C3b molecules onto its surface. nih.govreactome.org This process, known as opsonization, effectively tags the this compound particle for recognition and destruction by phagocytic cells. researchgate.net Phagocytes, such as macrophages and neutrophils, express complement receptors (e.g., CR1 and CR3) that bind to the deposited C3b and its cleavage product, iC3b. nih.govnih.gov This interaction significantly enhances the efficiency of phagocytosis, facilitating the clearance of the yeast-derived particles. nih.govnih.gov

Complement PathwayKey EventOutcome
Alternative Pathway Stabilization of C3 convertase on this compound surfaceAmplified C3 cleavage
Opsonization Covalent attachment of C3b to this compoundTagging for phagocytic recognition
Phagocytosis Binding of opsonized this compound to complement receptorsEnhanced uptake and clearance by phagocytes

Reactive Oxygen Species (ROS) Production

This compound is a potent stimulus for the production of reactive oxygen species (ROS) by phagocytic cells, particularly neutrophils. nih.govresearchgate.net This "oxidative burst" is a crucial microbicidal mechanism of the innate immune system. wikipedia.org Both unopsonized and opsonized this compound can trigger ROS production, although the response is generally greater with the opsonized form. nih.govresearchgate.net The generation of ROS in response to this compound is primarily mediated by the activation of the NADPH oxidase enzyme complex. nih.govresearchgate.net This activation involves a complex signaling cascade that includes the phosphorylation of the cytosolic component p47phox and the activation of the small GTPase Rac2. nih.govresearchgate.net Various signaling molecules, including protein tyrosine kinases, PI3-Kinase, PKC, ERK1/2, and p38 MAPK, are involved in this process. nih.gov The majority of the ROS produced in response to this compound is intracellular. nih.govresearchgate.net

StimulusKey EnzymeKey Signaling EventsPrimary Location of ROS
This compound NADPH oxidasePhosphorylation of p47phox, Activation of Rac2Intracellular

Autophagy Induction and Modulation

This compound, a component of the yeast cell wall, is a well-established inducer of a specialized form of autophagy known as LC3-associated phagocytosis (LAP). This pathway deviates from canonical autophagy in that it involves the lipidation of LC3 and its recruitment to single-membrane phagosomes, rather than the formation of double-membrane autophagosomes. This section details the cellular and molecular events that characterize the autophagic response to this compound.

LC3 Puncta Formation and LC3-II Conversion

The engagement of cellular receptors with this compound particles initiates a signaling cascade that leads to the recruitment of the autophagy machinery to the phagosome. A key event in this process is the conversion of the cytosolic form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II). This conversion is a hallmark of autophagy-related processes and is essential for the maturation of the phagosome.

Upon phagocytosis of this compound, LC3 rapidly translocates to the phagosomal membrane, a phenomenon observable by fluorescence microscopy as distinct puncta. nih.govplos.org Studies using macrophages expressing GFP-LC3 have shown that this recruitment is a rapid and transient event. For instance, approximately 40% of this compound particles were found to colocalize with RFP-LC3 within 60 minutes of uptake. nih.gov The appearance of LC3 on these phagosomes can be detected in as early as 15 minutes, with the association declining after the 60-minute mark. nih.govnih.gov This process confirms the formation of a "LAPosome," a phagosome decorated with LC3. nih.gov

The formation of these LC3 puncta is a direct consequence of the conversion of LC3-I to LC3-II. This lipidation event, involving the covalent conjugation of phosphatidylethanolamine (B1630911) (PE) to LC3-I, allows for the insertion of LC3-II into the phagosomal membrane. tandfonline.com The level of LC3-II is directly correlated with the number of autophagic vesicles and can be quantified using immunoblotting techniques. nih.govnih.gov Stimulation of macrophages with this compound leads to a measurable increase in the levels of LC3-II, confirming the induction of an autophagic response. nih.gov

Table 1: Experimental Observations of this compound-Induced LC3 Recruitment

Cell TypeObservation MethodKey FindingTime PointCitation
MacrophagesConfocal Microscopy (RFP-LC3)~40% of Zymosan particles colocalized with LC3.60 min nih.gov
MacrophagesConfocal Microscopy (GFP-LC3)LC3 translocation to the Zymosan-containing LAPosome is rapid.15 min nih.gov
Human Monocyte-Derived MacrophagesImmunoblotting (LC3B)Increased LC3B-II protein expression upon Zymosan stimulation.6 hours nih.gov
MH-S MacrophagesImmunoblotting (LC3)Zymosan treatment increased LC3-II levels.1 hour plos.org

Autophagosome-Lysosome Fusion

Following the recruitment of LC3 and the formation of the LAPosome, the next critical step is the fusion of this vesicle with a lysosome. This fusion event creates a phagolysosome, a highly acidic and hydrolytic compartment where the engulfed this compound particle is degraded. nih.gov The conjugation of LC3 to the phagosome is a key signal that promotes this fusion process, effectively linking phagocytosis with the lysosomal degradation pathway. mdpi.com

The maturation of the this compound-containing LAPosome into a degradative phagolysosome can be tracked by monitoring the colocalization of phagosomes with lysosomal markers, such as Lysosomal-Associated Membrane Protein 1 (LAMP1). nih.govnih.gov However, research suggests that the fusion process in LAP may be temporally regulated and potentially delayed compared to canonical autophagy. In human macrophages stimulated with this compound, it was observed that after 6 hours, only a very small fraction (0.5%) of phagosomes decorated with the autophagy protein ATG16L1 were also positive for LAMP1. nih.gov This suggests a tightly controlled and possibly staged maturation process for LAPosomes.

The molecular machinery governing this fusion is complex and involves proteins that mediate membrane tethering and docking. Key players in the fusion of autophagosomes with lysosomes include SNARE proteins, such as VAMP8, and Rab GTPases. nih.govnih.gov While the specific requirements for LAPosome-lysosome fusion are still being fully elucidated, it is understood that this step is essential for the ultimate clearance of the phagocytosed particle. mdpi.com The presence of LAMP proteins on the lysosome is also critical for successful phagosome-lysosome fusion. nih.gov

Table 2: Markers and Findings in this compound Phagosome Maturation

MarkerRole/ObservationCell TypeKey Finding Related to FusionCitation
LAMP1 Lysosomal membrane proteinHuman MacrophagesOnly 0.5% of ATG16L1-positive Zymosan phagosomes were LAMP1-positive after 6 hours, suggesting delayed fusion. nih.gov
LC3 Autophagic proteinGeneralLC3 conjugation to the phagosome membrane promotes fusion with the lysosome. mdpi.com
VAMP8 SNARE proteinGeneralInvolved in the fusion between autophagosomes/xenophagosomes and lysosomes. nih.gov

Zymosan a in Disease Models and Therapeutic Applications

Inflammatory Disease Models

Cardiovascular Disease and Atherosclerosis

Research suggests a link between the immune system, inflammation, and the development of atherosclerosis, a condition characterized by plaque buildup in the arteries. nih.govcnic.es Studies have explored the role of Zymosan A in experimental models of atherosclerosis, often in conjunction with a high-fat diet (HFD). nih.govmums.ac.ir

In C57BL/6 mice, administration of both HFD and this compound has been shown to increase arterial inflammation through the modulation of the TLR2/NF-κB pathway. nih.gov This activation leads to an upregulation of serum TNF-α, cardiac TLR-2, and NF-κB levels. nih.gov Furthermore, HFD and this compound treatment significantly increased serum lipid levels and caused a notable decrease in hepatic low-density lipoprotein receptor (LDLR) protein expression compared to control mice. nih.gov Histopathological analysis in these studies revealed the formation of atherosclerotic plaques. nih.gov These findings suggest that this compound, in the context of a high-fat diet, can contribute to the development of atherosclerosis by promoting inflammation via the TLR2/NF-κB pathway and impairing lipid metabolism. nih.govresearchgate.net Another study indicated that zymosan administration in gestational rats increased mean systolic arterial pressure and levels of NF-κB (p65) and inflammatory cytokines like TNF-α, potentially contributing to hypertension in offspring. researchgate.net These observations highlight the potential of zymosan to induce cardiovascular issues through multiple mechanisms, including the impairment of reverse cholesterol transport and the activation of PRR and transcription factor pathways. researchgate.net

Conversely, some studies have explored potential therapeutic interventions targeting these pathways. For instance, an anti-PCSK9 monoclonal antibody was shown to attenuate HFD and Zymosan-induced vascular inflammation in C57BL/6 mice by modulating the TLR2/NF-κB signaling pathway, reducing plaque accumulation and improving serum lipid levels. mums.ac.ir

Vaccine Adjuvant Applications

Adjuvants are crucial components of many vaccines, particularly those based on recombinant proteins or inactivated pathogens, as they help enhance and shape the immune response to co-administered antigens. jst.go.jpnih.gov this compound has been investigated for its potential as a vaccine adjuvant due to its ability to activate innate and adaptive immunity. nih.govntu.edu.tw

Enhancement of Humoral Immune Responses

This compound has demonstrated the capacity to enhance humoral immune responses, which involve the production of antibodies by B cells. Studies in chickens have shown that co-administration of this compound with antigens significantly increased antigen-specific antibody concentrations, including IgY and IgA, depending on the route of administration. jst.go.jpnih.gov This suggests this compound can be a useful immune-potentiator adjuvant in poultry vaccines. jst.go.jpnih.gov In a murine model using a DNA vaccine for HIV-1, coinoculation with zymosan resulted in higher levels of humoral immune response. nih.gov Similarly, in mice immunized with a microneedle coated with inactivated influenza virus, the group administered zymosan with the vaccine antigen showed a significantly stronger IgG response and higher hemagglutination inhibition (HI) titers compared to the vaccine alone group. researchgate.net Research on an intranasal Enterovirus A71 vaccine in mice also indicated that zymosan promoted virus-specific IgA at multiple mucosal sites and enhanced secondary responses in the spleen, reflecting the establishment of immunological memory. ntu.edu.tw

Enhancement of Cell-Mediated Immune Responses

Beyond humoral immunity, this compound can also enhance cell-mediated immune responses, which involve T lymphocytes and other immune cells that directly kill infected cells or regulate immune reactions. In the murine HIV-1 DNA vaccine study, coinoculation with zymosan enhanced HIV-specific delayed-type hypersensitivity (DTH) response and cytotoxic T lymphocyte (CTL) activity. nih.gov This enhancement was linked to the activation of macrophages, dendritic cells (DCs), or antigen-presenting cells (APCs) through complement activation, particularly the alternative pathway. nih.gov Enhanced cellular immune responses were also observed in mice receiving a microneedle vaccine with zymosan and influenza antigen. researchgate.net

Modulation of Th1/Th2/Treg Responses for Vaccine Efficacy

The balance of T helper (Th) cell responses, specifically Th1, Th2, and regulatory T (Treg) cells, is crucial for effective vaccine-induced immunity and preventing immunopathology. This compound has been shown to influence this balance, although the specific outcome can depend on the context of vaccination.

In the HIV-1 DNA vaccine study, zymosan coinoculation led to a significant induction of immunoglobulin G2a (IgG2a) and interferon-γ (IFN-γ), suggesting an enhancement of Th1-mediated immunity. nih.gov This effect is thought to be based on the recruitment and activation of macrophages, DCs, or APCs through complement activation. nih.gov Activated macrophages induced by zymosan can produce cytokines like IFN-γ, IL-2, IL-8, and TNF-α, which are believed to enhance the Th1 response. nih.gov

However, other studies highlight the complex effects of zymosan on T cell polarization. While some evidence points towards Th1 promotion, other research suggests zymosan can induce regulatory responses via IL-10 induction. ntu.edu.tw In the context of allergen-specific immunotherapy, β-glucans like zymosan are explored for their potential to modulate Th2 responses and re-establish tolerance. mdpi.comresearchgate.net Studies using mouse bone marrow-derived myeloid dendritic cells (mDCs) showed that zymosan suppressed allergen-induced IL-5 secretion (associated with Th2) and, in some cases, IFNγ secretion (associated with Th1), suggesting distinct effects on T cell priming capacity. mdpi.comresearchgate.net

Zymosan's ability to activate TLR2 and Dectin-1 can lead to the induction of regulatory APCs and immunological tolerance. nih.govnih.govjci.org Zymosan induces DCs to secrete high levels of IL-10 but low levels of IL-6 and IL-12(p70), which can lead to poor stimulation of antigen-specific CD4+ T cells. nih.govjci.org It also induces TGF-β-producing macrophages. nih.govjci.org This profile of cytokine secretion can skew T cell responses towards a regulatory or Th2/Treg phenotype, depending on the specific experimental conditions. nih.govjci.org

Studies investigating zymosan as a tolerogenic adjuvant have shown its potential to promote regulatory T cell induction and/or expansion and skew T cell responses towards Th1 to Th17 in the context of pancreatic β-cell antigen, delaying hyperglycemia in a type 1 diabetes mouse model. diabetesjournals.org

Potential for Neonatal and Infant Vaccines

Developing effective vaccines for neonates and infants presents unique challenges due to their immature immune systems. nih.gov Adjuvants play a critical role in enhancing vaccine immunogenicity in this population. nih.gov Zymosan has shown promise as a potential adjuvant for neonatal and infant vaccines.

Studies using human cord blood have indicated that zymosan, a TLR2/6 and Dectin-1 agonist, can induce comparable levels of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α in monocytes and dendritic cells from neonatal cord blood and adult peripheral blood. ntu.edu.twmdpi.com This suggests that zymosan may effectively activate the neonatal innate immune system. ntu.edu.twnih.gov Furthermore, zymosan enhanced the expression of antigen presentation molecules like HLA class II and CD86 on cord blood monocytes to a greater extent than on adult monocytes, supporting its potential to improve vaccine antigen presentation by neonatal APCs. nih.gov

An in vitro human cord blood study demonstrated that stimulating neonatal monocyte-derived dendritic cells (MoDCs) via Dectin-1 and TLRs induced IL-12 p70 secretion and Th1 polarization of neonatal T cells, suggesting dectin-1 agonists like zymosan could act as Th1 adjuvants in neonates. mdpi.com Given that certain vaccine-enhanced diseases in infants are considered Th2-driven, zymosan's potential to regulate Th2 responses might be beneficial for developing safer vaccines. mdpi.com

Research using an intranasal EV-A71 vaccine in a neonatal mouse model demonstrated that zymosan successfully reduced disease severity and mortality following a lethal challenge, exhibiting potent adjuvanticity in vaccine-induced protection in neonates. ntu.edu.tw These findings reinforce the potential applicability of zymosan as an adjuvant in neonatal vaccination. ntu.edu.tw

Immunomodulatory Effects and Tolerance Induction

This compound possesses significant immunomodulatory properties, influencing both innate and adaptive immune responses. Its ability to interact with PRRs like TLR2 and Dectin-1 is central to these effects. mdpi.comresearchgate.netnih.govnih.govjci.org

A key aspect of zymosan's immunomodulatory activity is its capacity to induce regulatory antigen-presenting cells (APCs) and promote immunological tolerance. nih.govnih.govjci.org Studies have shown that zymosan stimulates DCs to secrete abundant IL-10 while producing little IL-6 and IL-12(p70). nih.govjci.org This cytokine profile, dependent on TLR2- and Dectin-1-mediated activation of ERK MAPK, leads to impaired activation of antigen-specific CD4+ T cells. nih.govjci.org Additionally, zymosan induces the production of TGF-β by macrophages. nih.govjci.org

The induction of immunological tolerance by zymosan has been demonstrated in vivo. Coinjection of zymosan with an antigen like ovalbumin (OVA) in mice resulted in antigen-specific T cells that secreted minimal Th1 or Th2 cytokines but robust levels of IL-10, rendering them unresponsive to subsequent antigen challenge with adjuvant. nih.govjci.org This tolerance induction is dependent on IL-10, TGF-β, and the absence of IL-6. nih.govjci.org

These immunomodulatory effects suggest that zymosan could have therapeutic potential in conditions where dampening immune responses or inducing tolerance is desirable, such as autoimmune diseases. nih.govjci.orgdiabetesjournals.orgfrontiersin.org In experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, low-dose zymosan was found to ameliorate both chronic and relapsing forms of the disease, potentially through the induction of regulatory APCs and T cells. nih.govresearchgate.net Zymosan treatment suppressed MHC class II expression on microglia and macrophages and inhibited the secretion of IL-23 and IL-12, while also inhibiting the expression of co-stimulatory molecules like CD40, CD80, and CD86 on DCs. nih.gov

Furthermore, zymosan's engagement of TLR2 and Dectin-1 has been shown to promote regulatory T cell responses against pancreatic β-cell antigen, contributing to delayed hyperglycemia in a type 1 diabetes mouse model. diabetesjournals.org This highlights zymosan's potential as a tolerogenic adjuvant for promoting antigen-specific tolerance in autoimmune settings. diabetesjournals.orgfrontiersin.org

Role in Trained Immunity

Trained immunity, or innate immune memory, is a functional reprogramming of innate immune cells that leads to an enhanced response upon secondary stimulation, even with an unrelated pathogen frontiersin.orgoup.comresearchgate.net. This compound is a well-characterized inducer of trained immunity, primarily mediated through its β-glucan component researchgate.netfrontiersin.org.

Research indicates that this compound can induce trained immunity in various innate immune cells, including monocytes, macrophages, and natural killer (NK) cells researchgate.netasm.org. This training involves significant cellular reprogramming, encompassing metabolic and epigenetic alterations frontiersin.orgasm.orgfrontiersin.org.

Mechanisms of this compound-Induced Trained Immunity:

Receptor Engagement: this compound is recognized by pattern recognition receptors, notably Dectin-1 and TLR2 nih.gov. Engagement of these receptors initiates downstream signaling pathways. nih.gov

Epigenetic Reprogramming: A crucial aspect of this compound-induced trained immunity is epigenetic remodeling. This involves modifications to histones, such as increased trimethylation of histone 3 lysine (B10760008) 4 (H3K4me) and acetylation of histone 3 lysine 27 (H3K27ac), which can lead to a more open chromatin structure and enhanced gene expression frontiersin.orgfrontiersin.orgaai.org. These epigenetic changes facilitate a more robust transcriptional response upon secondary stimulation, particularly for genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 frontiersin.orgfrontiersin.org.

Metabolic Reprogramming: Trained immunity induced by stimuli like β-glucan (a key component of this compound) is associated with a shift towards aerobic glycolysis, mediated partly through pathways involving HIF-1α and mTOR frontiersin.orgfrontiersin.orgfrontiersin.org. This metabolic shift provides the necessary energy and substrates for the enhanced functional responses of trained cells. frontiersin.orgfrontiersin.org

Cytokine Production: this compound stimulation leads to the production of various cytokines. While some studies show this compound can potentiate cytokine induction, others indicate that untreated zymosan can lead to a distinct training effect compared to purified β-glucans, sometimes diminishing the induction of certain cytokines like TNF, IL-12, and IL-6 researchgate.net. However, in many models, this compound training results in an increased capacity for cytokine production upon restimulation frontiersin.orgnih.gov.

Research Findings and Disease Models:

Studies in various models have demonstrated the effects of this compound-induced trained immunity:

Murine Models: In mice, this compound-induced trained immunity has shown protective effects against secondary infections with various bacteria, including E. coli and Listeria monocytogenes oup.comnih.gov. Trained mice exhibited improved survival rates and reduced bacterial dissemination nih.gov. This protection was linked to increased numbers of bone marrow hematopoietic progenitors and circulating inflammatory monocytes and granulocytes nih.gov. The role of monocytes/macrophages and IL-1 signaling has been highlighted as essential for this trained immunity-mediated protection in mice oup.comnih.gov.

In Vitro Studies: In vitro studies using human monocytes have shown that this compound can induce a trained phenotype characterized by enhanced production of reactive oxygen species (ROS) and nitric oxide (NO) upon restimulation aai.org. However, the specific training phenotype can vary depending on the form of zymosan used (e.g., untreated zymosan vs. depleted zymosan) and the activation of different signaling pathways, including TLR signaling researchgate.net. Some studies in pig monocytes have shown that higher concentrations of zymosan can lead to a tolerized state rather than a trained state when subsequently challenged with LPS, highlighting the importance of dosage and source aai.org.

Other Models: Research in fish macrophages has also provided evidence of trained immunity induced by β-glucans like those found in zymosan, showing increased phagocytic activity and capacity, as well as heightened ROS and NO production upon restimulation aai.org. Studies using precision-cut bovine udder slices explored zymosan's potential to induce trained immunity in the context of mastitis, observing distinct cytokine responses upon subsequent LPS stimulation, although definitively confirming trained immunity in this specific model required further investigation. researchgate.netbiorxiv.org

The ability of this compound to induce trained immunity suggests its potential as an adjuvant to enhance innate immune responses and provide broad-spectrum protection against infections researchgate.netasm.orgnih.gov. It is also being explored for its potential in cancer immunotherapy by shifting the tumor microenvironment towards a pro-inflammatory state frontiersin.org.

Summary of Research Findings:

Model/Cell TypeStimulus (Training)Restimulation StimulusObserved EffectKey Mechanisms InvolvedSource
Murine (in vivo)ZymosanE. coli, L. monocytogenesIncreased survival, reduced bacterial dissemination, increased inflammatory monocytes/granulocytes.Monocytes/macrophages, IL-1 signaling, myeloid progenitors. oup.comnih.gov
Human Monocytes (in vitro)ZymosanZymosan, LPS, PMAEnhanced ROS and NO production (can vary based on zymosan preparation and TLR signaling).Epigenetic reprogramming (histone modifications), metabolic reprogramming, receptor signaling (Dectin-1, TLR2). frontiersin.orgresearchgate.netaai.org
Fish Macrophages (in vitro)β-glucan (Zymosan)Zymosan, PGN, PMAIncreased phagocytosis, enhanced ROS and NO production.Epigenetic modifications, metabolic shift towards glycolysis. aai.org
Pig Monocytes (in vitro)ZymosanLPSCan induce tolerance (diminished response) at higher concentrations.Dosage and source of β-glucan. aai.org
Bovine Udder Slices (in vitro)ZymosanLPSDistinct cytokine responses (e.g., altered IL-1β, IL-6, IL-17a).Not definitively confirmed as trained immunity in this study. researchgate.netbiorxiv.org

Data Table:

Study Model/Cell TypeTraining StimulusRestimulation StimulusKey Functional Readout(s)Representative FindingCitation
Murine (in vivo)ZymosanE. coliSurvival Rate92% survival in trained vs. 23% in control mice. nih.gov
Murine (in vivo)ZymosanL. monocytogenesLeukocytes in blood post-infectionIncreased circulating inflammatory monocytes/granulocytes. nih.gov
Human Monocytes (in vitro)ZymosanZymosanReactive Oxygen Species (ROS) ProductionIncreased ROS production in trained cells. aai.org
Human Monocytes (in vitro)ZymosanLPSCytokine Production (TNF, IL-6)Diminished induction compared to β-glucans (untreated zymosan). researchgate.net
Fish Macrophages (in vitro)ZymosanZymosanPhagocytic ActivitySignificantly higher in trained macrophages. aai.org
Pig Monocytes (in vitro)ZymosanLPSCytokine Production (IL-1β, TNF-α)Tolerized state at higher zymosan concentrations. aai.org

Compound Table:

Compound NamePubChem CID
This compound64689

Note: The PubChem CID for Zymosan is 64689 uni-freiburg.deuni-freiburg.de. This compound is a specific preparation of zymosan from Saccharomyces cerevisiae. The CAS number for this compound from Saccharomyces cerevisiae is 58856-93-2 sigmaaldrich.com. PubChem often lists a single CID for closely related substances or mixtures, and 64689 is the CID commonly associated with Zymosan.##

This compound, a complex polysaccharide derived from the cell wall of Saccharomyces cerevisiae, is a potent activator of the innate immune system nih.govsigmaaldrich.com. Its interaction with pattern recognition receptors, particularly Dectin-1 and Toll-like receptor 2 (TLR2), is central to its immunomodulatory effects nih.gov. Beyond immediate immune activation, this compound is recognized for its capacity to induce trained immunity, a form of innate immune memory.

Role in Trained Immunity

Trained immunity refers to the phenomenon where innate immune cells undergo functional reprogramming following an initial stimulus, leading to an enhanced and often non-specific response upon subsequent challenge frontiersin.orgoup.comresearchgate.net. This compound, largely due to its β-glucan content, is a well-established inducer of this innate memory researchgate.netfrontiersin.org.

The induction of trained immunity by this compound involves significant cellular alterations at the metabolic and epigenetic levels frontiersin.orgasm.orgfrontiersin.org. These changes contribute to a sustained state of heightened responsiveness in innate immune cells such as monocytes, macrophages, and natural killer (NK) cells researchgate.netasm.org.

Mechanistic Insights:

The process of this compound-induced trained immunity is initiated by the engagement of specific receptors on immune cells, notably Dectin-1 and TLR2 nih.gov. This receptor ligation triggers intracellular signaling cascades. nih.gov A key downstream effect is epigenetic reprogramming, involving modifications to histones like increased H3K4me and H3K27ac frontiersin.orgfrontiersin.orgaai.org. These modifications alter chromatin structure, making target genes more accessible for transcription and leading to an amplified expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 upon secondary stimulation frontiersin.orgfrontiersin.org. Furthermore, trained immunity induced by β-glucans, the primary component of this compound, is linked to metabolic reprogramming, characterized by a shift towards aerobic glycolysis, a process influenced by pathways like HIF-1α and mTOR frontiersin.orgfrontiersin.orgfrontiersin.org. This metabolic shift is crucial for providing the energetic and biosynthetic demands of the enhanced immune response. frontiersin.orgfrontiersin.org While this compound stimulation generally promotes cytokine production, some research indicates that the specific preparation of zymosan can influence the cytokine profile, with untreated zymosan potentially leading to a distinct training outcome compared to purified β-glucans, in some cases diminishing the induction of certain cytokines like TNF, IL-12, and IL-6 researchgate.net. Nevertheless, in numerous experimental settings, this compound training results in a greater capacity for cytokine release upon subsequent exposure to a stimulus frontiersin.orgnih.gov.

Detailed Research Findings in Disease Models:

Studies utilizing various model systems have provided substantial evidence for the role of this compound in trained immunity:

Murine Models: In preclinical murine models, this compound-induced trained immunity has demonstrated protective effects against subsequent bacterial infections, including challenges with E. coli and Listeria monocytogenes oup.comnih.gov. Trained mice exhibited significantly improved survival rates and a reduction in bacterial dissemination compared to control groups nih.gov. This enhanced resistance was associated with an expansion of bone marrow hematopoietic progenitors and an increase in circulating inflammatory monocytes and granulocytes nih.gov. Research highlights the critical involvement of monocytes/macrophages and IL-1 signaling in mediating this protective trained immunity in mice oup.comnih.gov.

In Vitro Studies: Investigations using human monocytes in vitro have shown that this compound can induce a trained phenotype characterized by an augmented production of reactive oxygen species (ROS) and nitric oxide (NO) following restimulation aai.org. The specific training phenotype observed can be influenced by the preparation of zymosan used (e.g., untreated versus depleted zymosan) and the differential activation of signaling pathways, including those downstream of TLRs researchgate.net. Studies in pig monocytes have indicated that higher concentrations of zymosan may lead to a state of tolerance, characterized by a diminished response to subsequent LPS challenge, underscoring the importance of stimulus concentration and source aai.org.

Other Models: Evidence for trained immunity induced by β-glucans present in zymosan has also been found in fish macrophages, where training led to increased phagocytic activity and capacity, alongside heightened ROS and NO production upon restimulation aai.org. Exploratory studies using precision-cut bovine udder slices investigated the potential of zymosan to induce trained immunity in the context of mastitis, revealing distinct patterns of cytokine production upon subsequent LPS stimulation, although definitive confirmation of trained immunity in this specific model required further investigation. researchgate.netbiorxiv.org

The capacity of this compound to induce trained immunity positions it as a potential adjuvant for enhancing innate immune responses and conferring broad-spectrum protection against infectious agents researchgate.netasm.orgnih.gov. Furthermore, its role in reprogramming the innate immune landscape is being explored for therapeutic applications, including in cancer immunotherapy, where it may help to create a more pro-inflammatory tumor microenvironment frontiersin.org.

Summary of Research Findings on this compound and Trained Immunity:

Study Model/Cell TypeTraining StimulusRestimulation StimulusObserved EffectKey Mechanisms InvolvedCitation
Murine (in vivo)ZymosanE. coli, L. monocytogenesIncreased survival, reduced bacterial dissemination, increased inflammatory monocytes/granulocytes.Monocytes/macrophages, IL-1 signaling, myeloid progenitors. oup.comnih.gov
Human Monocytes (in vitro)ZymosanZymosan, LPS, PMAEnhanced ROS and NO production (can vary based on zymosan preparation and TLR signaling).Epigenetic reprogramming (histone modifications), metabolic reprogramming, receptor signaling (Dectin-1, TLR2). frontiersin.orgresearchgate.netaai.org
Fish Macrophages (in vitro)β-glucan (Zymosan)Zymosan, PGN, PMAIncreased phagocytosis, enhanced ROS and NO production.Epigenetic modifications, metabolic shift towards glycolysis. aai.org
Pig Monocytes (in vitro)ZymosanLPSCan induce tolerance (diminished response) at higher concentrations.Dosage and source of β-glucan. aai.org
Bovine Udder Slices (in vitro)ZymosanLPSDistinct cytokine responses (e.g., altered IL-1β, IL-6, IL-17a).Not definitively confirmed as trained immunity in this study. researchgate.netbiorxiv.org

Data Table:

Study Model/Cell TypeTraining StimulusRestimulation StimulusKey Functional Readout(s)Representative FindingCitation
Murine (in vivo)ZymosanE. coliSurvival Rate92% survival in trained vs. 23% in control mice. nih.gov
Murine (in vivo)ZymosanL. monocytogenesLeukocytes in blood post-infectionIncreased circulating inflammatory monocytes/granulocytes. nih.gov
Human Monocytes (in vitro)ZymosanZymosanReactive Oxygen Species (ROS) ProductionIncreased ROS production in trained cells. aai.org
Human Monocytes (in vitro)ZymosanLPSCytokine Production (TNF, IL-6)Diminished induction compared to β-glucans (untreated zymosan). researchgate.net
Fish Macrophages (in vitro)ZymosanZymosanPhagocytic ActivitySignificantly higher in trained macrophages. aai.org
Pig Monocytes (in vitro)ZymosanLPSCytokine Production (IL-1β, TNF-α)Tolerized state at higher zymosan concentrations. aai.org

Future Research Directions for Zymosan a

Elucidation of Specific Molecular Interactions with PRRs

While it is established that Zymosan A interacts with TLR2 and Dectin-1, further research is needed to fully elucidate the specific molecular interactions involved. Zymosan is a complex particle, and the precise components and structures within it that engage different PRRs require more detailed investigation. Studies have shown that this compound activates both TLR2 and Dectin-1, leading to downstream signaling through adaptor proteins like MyD88 (for TLR2) and Card9/Syk (for Dectin-1), which are crucial for NF-κB activation biorxiv.org. Depleted zymosan, which lacks TLR-stimulating properties, can still activate Dectin-1, indicating distinct recognition pathways researchgate.net. Future studies could focus on identifying the specific β-glucan structures or other components within this compound that preferentially bind to and activate different PRRs or combinations of PRRs. Understanding these specific molecular interactions at an atomic level could pave the way for designing targeted immunomodulatory therapies rsc.org. Research using techniques like structural biology and advanced binding assays could provide valuable insights into these interactions rsc.org.

Advanced Studies on Regulatory Mechanisms of Immune Responses

Advanced studies are needed to fully understand how this compound regulates immune responses. This compound can induce both pro-inflammatory and anti-inflammatory cytokines, suggesting a complex regulatory role jci.orgnih.gov. For instance, this compound has been shown to induce the secretion of IL-10, an anti-inflammatory cytokine, in dendritic cells and macrophages jci.orgnih.gov. It can also induce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β nih.govmdpi.comresearchgate.net. The balance between these responses and the underlying regulatory mechanisms are areas for future investigation. Research indicates that this compound can program dendritic cells and macrophages to suppress immune responses through multiple mechanisms, including the induction of regulatory T cells (Tregs) and the modulation of cytokine profiles jci.orgplos.org. Further studies could explore the specific signaling pathways and transcription factors involved in the differential induction of these cytokines and the long-term effects of this compound exposure on immune cell polarization and function jci.orgplos.org. The role of regulatory T cells in zymosan-induced inflammation and their association with IL-10 signaling also warrants further investigation plos.org.

Exploration of Differential Immunomodulatory Effects based on this compound Preparation (e.g., depleted zymosan)

The immunomodulatory effects of this compound can vary depending on its preparation, such as depleted zymosan which has reduced TLR-stimulating activity researchgate.net. Future research should explore the differential immune responses elicited by various this compound preparations and characterize the components responsible for these differences. Studies have shown that depleted zymosan activates Dectin-1 without stimulating TLRs, leading to distinct cytokine profiles compared to untreated zymosan researchgate.net. Comparing the effects of intact this compound, depleted zymosan, and specific purified components (like β-glucans with different linkages) on various immune cell types and in different experimental models will be crucial for understanding how structural variations influence immunomodulatory activity nih.govresearchgate.net. This research could lead to the development of modified this compound preparations with tailored immunomodulatory properties for specific therapeutic applications nih.gov.

Therapeutic Potential in Inflammatory and Autoimmune Diseases

Given its potent immunomodulatory activity, the therapeutic potential of this compound in inflammatory and autoimmune diseases is a significant area for future research. Zymosan-induced models of inflammation and arthritis are already used to study these diseases and evaluate potential therapies mdpi.commdpi.comnih.gov. Future studies could investigate whether this compound or modified versions could be used to modulate the immune response in a therapeutic setting. For instance, research could explore its potential to induce regulatory immune cells or shift the balance from pro-inflammatory to anti-inflammatory responses in the context of autoimmune disorders jci.orgplos.orgmdpi.comdovepress.com. Studies on the effects of this compound on specific inflammatory pathways, such as NF-κB, and its impact on the production of key cytokines and chemokines in disease models are ongoing and need further expansion mdpi.comnih.gov. The potential of targeting PRRs activated by this compound for therapeutic intervention in inflammatory diseases is also being explored rsc.orgnih.gov.

Optimization as a Vaccine Adjuvant

This compound has shown promise as a vaccine adjuvant, enhancing both humoral and cell-mediated immune responses nih.govnih.gov. Future research should focus on optimizing this compound and its derivatives for use in vaccines. This includes investigating the optimal dose, route of administration, and formulation to maximize its adjuvant effects while minimizing potential side effects nih.gov. Studies have demonstrated that this compound can enhance immune responses to various antigens, including soluble proteins and DNA vaccines, by activating innate immune cells like macrophages and dendritic cells and promoting the activation of T helper cells nih.govnih.govresearchgate.net. Future work could explore the synergistic effects of this compound with other adjuvants and its potential in developing vaccines against infectious diseases and cancer nih.govnih.govmdpi.comfrontiersin.org. Research into the mechanisms by which this compound enhances immune responses, such as through complement activation and the induction of innate memory-like responses, will be crucial for rational vaccine design nih.govresearchgate.net.

Q & A

Q. How can researchers standardize Zymosan A dosage in murine peritonitis models to ensure reproducibility?

this compound is commonly administered intraperitoneally (10–100 mg/kg) to induce sterile inflammation. Dose standardization requires monitoring peritoneal leukocyte influx (e.g., via flow cytometry for CD11b+ cells) and cytokine profiling (e.g., IL-1β, TNF-α) at 4–24 hours post-injection . Pilot studies should validate dose-response curves using strains with varying immune sensitivities (e.g., C57BL/6 vs. BALB/c).

Q. What methods are recommended for quantifying this compound-induced phagocytosis in microglia or macrophages?

Use fluorescently labeled this compound particles (e.g., pHrodo™ Red) and measure engulfment via confocal microscopy or flow cytometry. For high-throughput analysis, IMARIS software can quantify phagocytic efficiency by calculating the ratio of internalized vs. total fluorescence intensity . Include controls for Fc receptor-mediated uptake (e.g., IgG-opsonized particles) to isolate Dectin-1/TLR2-specific pathways .

Q. How does this compound activate TLR2 and Dectin-1 collaboratively in dendritic cells (DCs)?

this compound binds TLR2 via its protein-carbohydrate complex and Dectin-1 via β-glucans. Co-stimulation triggers synergistic NF-κB activation through MyD88 (TLR2) and Syk/CARD9 (Dectin-1) pathways. Experimental validation requires TLR2/Dectin-1 knockout cells, phospho-specific antibodies (e.g., p-Syk), and inhibitors like TAK-242 (TLR4/2 blocker) or R406 (Syk inhibitor) .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in immune tolerance vs. activation be resolved?

this compound induces IL-10+/TGF-β+ regulatory DCs and macrophages in steady-state conditions but triggers pro-inflammatory cytokines (e.g., IL-12) in TLR-primed environments. To reconcile this, design experiments comparing this compound alone vs. co-administered with LPS. Use transcriptomic profiling (e.g., RNA-seq) to identify context-dependent signaling nodes like ERK/AP-1 .

Q. What experimental strategies differentiate this compound’s effects on alternative vs. classical complement pathways?

Heparin-coupled this compound inhibits alternative pathway activation by enhancing C3b regulatory protein binding (β1H/C3bINA). Compare heparin-modified vs. native this compound in serum-based hemolytic assays. Measure C3a/C5a generation via ELISA and validate with factor B-deficient serum .

Q. Why does this compound fail to induce transcriptomic changes in some models (e.g., turbot fish) despite robust immune activation?

In transcriptomic studies, baseline recovery post-Zymosan A administration (e.g., 7 days in turbot) may mask transient responses. Use shorter timepoints (e.g., 6–24 hours) and focus on non-coding RNAs (e.g., lncRNAs) or post-translational modifications (e.g., ubiquitination of MARCH1 in DCs) .

Methodological Challenges

Q. How can researchers address variability in this compound-induced macrophage polarization across studies?

Variability arises from differences in this compound batch composition (protein:carbohydrate ratios) and cell culture conditions (e.g., serum-free vs. FBS-supplemented media). Standardize particle sonication (e.g., 20 µm size) and pre-treat with polymyxin B to exclude LPS contamination. Validate polarization via qPCR for M1/M2 markers (e.g., iNOS, Arg1) .

Q. What controls are essential when studying this compound’s impact on gap junction intercellular communication (GJIC)?

Include MAPK/NF-κB inhibitors (e.g., U0126 for ERK, IKK2 inhibitor IV) to isolate GJIC modulation from secondary cytokine effects. Use scrape-loading assays with Lucifer yellow dye and compare connexin-43 (Cx43) localization via immunofluorescence .

Data Interpretation

Q. How should negative results in this compound transcriptomic studies be interpreted?

Negative findings (e.g., minimal DEGs in turbot) may reflect compensatory mechanisms or technical limitations (e.g., low sequencing depth). Perform pathway enrichment analysis on non-significant genes and validate with functional assays (e.g., phagocytosis, ROS production) .

Q. What statistical approaches are optimal for this compound time-course experiments?

Use mixed-effects models to account for repeated measures and cluster data by biological replicates. For phagocytosis assays, normalize engulfment efficiency to baseline microglial density and apply ANOVA with Tukey’s post hoc test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.